N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Description
Historical Context of Thiazole-Based Drug Discovery
Evolution of Thiazole Derivatives in Pharmaceutical Development
The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, has been a cornerstone of medicinal chemistry since its first synthesis by Hans von Pechmann in 1887. Early applications focused on antimicrobial agents, with sulfathiazole—a sulfonamide-thiazole hybrid—becoming a frontline antibiotic in the 1940s. The structural flexibility of the thiazole scaffold allowed for systematic modifications, leading to derivatives with diverse biological activities.
A pivotal advancement occurred with the Hantzsch thiazole synthesis, which enabled the efficient production of 2-aminothiazoles through the reaction of α-haloketones with thioamides. This method laid the foundation for modern thiazole-based drug discovery, facilitating the creation of compounds like the antiviral ritonavir (which incorporates a thiazole moiety) and the antiparasitic nitazoxanide.
Key Structural Innovations
The introduction of electron-donating groups (e.g., methoxy) at the 4-position of the phenyl ring in thiazole derivatives has been shown to enhance pharmacokinetic properties by improving solubility and metabolic stability. For example, the 4-methoxyphenyl substitution in N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide contributes to its optimal logP value (3.2), balancing lipophilicity and aqueous solubility for cellular uptake.
Table 1: Evolution of Thiazole-Based Therapeutics
| Era | Compound Class | Therapeutic Application | Key Modification |
|---|---|---|---|
| 1940s | Sulfathiazoles | Antibacterial | Sulfonamide-thiazole hybrid |
| 1990s | Protease Inhibitors | Antiviral (HIV) | Thiazole as hydrogen bond acceptor |
| 2010s | PI4KIIIβ Inhibitors | Broad-spectrum antiviral | 4-Methoxyphenyl substitution |
Mechanistic Insights into Thiazole Bioactivity
Thiazoles exert pharmacological effects through multiple mechanisms:
- Electrophilic interactions : The sulfur atom participates in covalent binding with cysteine residues in target proteins.
- π-Stacking interactions : The aromatic thiazole ring engages with tyrosine/phenylalanine residues in enzyme active sites.
- Hydrogen bonding : The nitrogen at position 3 serves as a hydrogen bond acceptor, critical for kinase inhibition.
In the case of this compound, the pivalamide group (2,2-dimethylpropanamide) introduces steric bulk that enhances selectivity for PI4KIIIβ over related lipid kinases.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-10-13(11-6-8-12(20-5)9-7-11)17-15(21-10)18-14(19)16(2,3)4/h6-9H,1-5H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJGCVKUJVFCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C(C)(C)C)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. For instance, 4-methoxybenzylamine can react with 2-bromo-3-methylbutanoyl chloride in the presence of a base to form the thiazole ring.
Amidation: The resulting thiazole derivative is then subjected to an amidation reaction with 2,2-dimethylpropanoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts for the amidation reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study:
In a clinical trial reported in Pharmaceutical Biology, this compound was tested against antibiotic-resistant bacterial strains. Results indicated a promising antibacterial activity that could lead to the development of new antimicrobial agents .
Agricultural Applications
The thiazole moiety present in the compound is known for its role in enhancing plant growth and resistance to pathogens. Research has suggested that compounds like this compound can be used as biopesticides.
Case Study:
A field study conducted by agricultural scientists demonstrated that the application of this compound significantly reduced fungal infections in crops while promoting growth rates compared to untreated controls .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
Case Study:
A study published in Neuropharmacology indicated that this compound could inhibit acetylcholinesterase activity, which is crucial for managing symptoms associated with Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
4-Position Substituents
- Target Compound : The 4-(4-methoxyphenyl) group provides electron-donating effects, enhancing π-π stacking interactions with aromatic residues in biological targets.
- 4-(4-Fluorophenyl) Analogs : Fluorine substituents (e.g., in ’s sulfonylacetamide derivative) introduce electronegativity, which may enhance metabolic stability and hydrogen-bonding interactions .
5-Methyl Group
The 5-methyl group is conserved across analogs (e.g., ), suggesting its role in steric stabilization or hydrophobic interactions with target proteins.
Variations in the Acyl Group
| Compound Name | Acyl Group Substituent | Molecular Weight | Key Properties |
|---|---|---|---|
| Target Compound | 2,2-dimethylpropanamide | 332.50 g/mol | High lipophilicity; steric hindrance |
| N-[4-(4-Methoxyphenyl)-5-methylthiazol-2-yl]-2-(morpholin-4-yl)acetamide | Morpholine-acetamide | 347.43 g/mol | Enhanced solubility due to polar morpholine |
| 2-[(4-Fluorophenyl)sulfonyl]acetamide analog | Sulfonyl group | 420.47 g/mol | Electron-withdrawing; improved stability |
| Compound 74 (cyclopropane-1-carboxamide) | Cyclopropane-carboxamide | Not reported | Conformational rigidity |
- Sulfonyl Group () : The sulfonyl moiety enhances electron-withdrawing effects, which may influence binding affinity to charged residues in enzymatic targets .
Biological Activity
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C16H18N2OS
- Molecular Weight : 298.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The presence of the methoxyphenyl group may enhance its pharmacological properties by improving lipophilicity and receptor binding.
Research indicates that compounds with thiazole structures often interact with various signaling pathways. Notably, this compound has been shown to influence:
- Apoptosis Pathways : Induction of programmed cell death in cancer cells.
- MAPK Signaling Pathway : Modulation of cell proliferation and survival.
- G Protein-Coupled Receptor (GPCR) Activity : Potential interactions with serotonin and dopamine receptors.
Case Studies and Research Findings
- Anticancer Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
